2-Picoline, 3-butyl-
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Overview
Description
3-Butyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-methylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-methylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a butyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-butyl-2-methylpyridine may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, leading to the formation of substituted pyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridines with various functional groups
Scientific Research Applications
3-Butyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-butyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards electrophiles. This activation can facilitate various chemical reactions, making the compound valuable in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the butyl group, resulting in different chemical properties and reactivity.
3-Butylpyridine: Lacks the methyl group, leading to variations in its applications and interactions.
4-Methylpyridine: The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness
3-Butyl-2-methylpyridine’s unique combination of butyl and methyl groups on the pyridine ring imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-butyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
IOJMHLWMBNKRRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CC=C1)C |
Origin of Product |
United States |
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